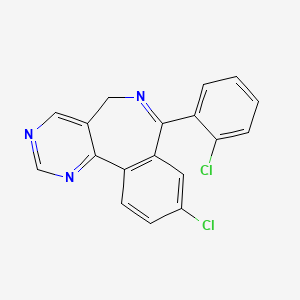
Ro 22-3245
Cat. No. B1662744
Key on ui cas rn:
76988-39-1
M. Wt: 340.2 g/mol
InChI Key: CLYXKIKVKJZIOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04546183
Procedure details


In five equal portions 21 g (200 mmole) of formamidine acetate and 32.5 ml (135 mmole) of a 4.12M methanol solution of sodium methoxide was added over 3 hr to a solution of 7.2 g (20 mmole) of 8-chloro-1-(2-chlorophenyl)-3,4-dihydro-[(dimethylamino)methylene]-5H-2-benzazepin-5-one in 270 ml of methanol and 270 ml of methylene chloride. The solution was diluted with water and extracted with methylene chloride. The methylene chloride solution was washed with water, dried over anhydrous sodium sulfate, and concentrated at reduced pressure to give an amber oil. Purification by column chromatography (100 g silica gel; eluent 1:1 methylene chloride and ethyl acetate) gave end product mp 122°-124° C. Recrystallization from ether gave pale yellow prisms, mp 122°-125° C.

Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
8-chloro-1-(2-chlorophenyl)-3,4-dihydro-[(dimethylamino)methylene]-5H-2-benzazepin-5-one
Quantity
7.2 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
[C:1](O)(=O)C.[CH:5]([NH2:7])=[NH:6].C[O-].[Na+].[Cl:11][C:12]1[CH:34]=[CH:33][C:15]2[C:16](=O)[CH2:17][C:18](=CN(C)C)[N:19]=[C:20]([C:21]3[CH:26]=[CH:25][CH:24]=[CH:23]C=3Cl)[C:14]=2[CH:13]=1.[CH2:35]([Cl:37])Cl>CO.O>[Cl:11][C:12]1[CH:34]=[CH:33][C:15]2[C:16]3[N:7]=[CH:5][N:6]=[CH:1][C:17]=3[CH2:18][N:19]=[C:20]([C:21]3[CH:26]=[CH:25][CH:24]=[CH:23][C:35]=3[Cl:37])[C:14]=2[CH:13]=1 |f:0.1,2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
21 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O.C(=N)N
|
|
Name
|
sodium methoxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
|
Name
|
8-chloro-1-(2-chlorophenyl)-3,4-dihydro-[(dimethylamino)methylene]-5H-2-benzazepin-5-one
|
|
Quantity
|
7.2 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC2=C(C(CC(N=C2C2=C(C=CC=C2)Cl)=CN(C)C)=O)C=C1
|
|
Name
|
|
|
Quantity
|
270 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
270 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with methylene chloride
|
WASH
|
Type
|
WASH
|
|
Details
|
The methylene chloride solution was washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated at reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give an amber oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification by column chromatography (100 g silica gel; eluent 1:1 methylene chloride and ethyl acetate)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC2=C(C3=C(CN=C2C2=C(C=CC=C2)Cl)C=NC=N3)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

